molecular formula C24H24N2O5S B3553518 methyl 2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate

methyl 2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate

Cat. No. B3553518
M. Wt: 452.5 g/mol
InChI Key: KKGWXCQUKXZLGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. It is widely used in scientific research as a tool to study epigenetic regulation and has potential therapeutic applications in cancer treatment.

Mechanism of Action

Methyl 2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate exerts its effects by inhibiting the activity of HDACs, which are enzymes that remove acetyl groups from histone proteins. This results in the accumulation of acetylated histones, which leads to alterations in chromatin structure and gene expression. This compound has been shown to selectively inhibit class I HDACs, which are involved in the regulation of cell growth and differentiation. The inhibition of HDACs by this compound leads to the activation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to alter gene expression and chromatin structure. This compound has been shown to induce the expression of genes involved in cell cycle arrest, apoptosis, and differentiation, while repressing the expression of genes involved in cell proliferation and survival. Furthermore, this compound has been shown to alter the structure of chromatin, leading to changes in DNA accessibility and transcriptional activity.

Advantages and Limitations for Lab Experiments

The advantages of using methyl 2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate in lab experiments include its potency, selectivity, and well-characterized mechanism of action. This compound is a highly specific inhibitor of class I HDACs, which allows for precise modulation of gene expression and chromatin structure. However, the limitations of using this compound in lab experiments include its potential toxicity and off-target effects. This compound has been shown to induce cell death in non-cancerous cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of methyl 2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate. One potential area of research is the development of more potent and selective HDAC inhibitors that can be used in cancer treatment. Another area of research is the investigation of the role of HDACs in other diseases, such as neurodegenerative disorders and inflammatory diseases. Furthermore, the use of this compound in combination with other therapies, such as immunotherapy, may enhance its therapeutic efficacy and reduce its potential toxicity.

Scientific Research Applications

Methyl 2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate is a potent HDAC inhibitor that has been used extensively in scientific research to study epigenetic regulation. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines. This compound has also been used to study the role of HDACs in the regulation of gene expression, chromatin structure, and DNA damage response. Furthermore, this compound has been investigated for its potential therapeutic applications in cancer treatment, as it has been shown to sensitize cancer cells to chemotherapy and radiation therapy.

properties

IUPAC Name

methyl 2-[[2-[N-(benzenesulfonyl)-4-ethylanilino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-3-18-13-15-19(16-14-18)26(32(29,30)20-9-5-4-6-10-20)17-23(27)25-22-12-8-7-11-21(22)24(28)31-2/h4-16H,3,17H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGWXCQUKXZLGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate
Reactant of Route 2
Reactant of Route 2
methyl 2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate
Reactant of Route 3
Reactant of Route 3
methyl 2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate
Reactant of Route 4
Reactant of Route 4
methyl 2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate
Reactant of Route 5
Reactant of Route 5
methyl 2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate
Reactant of Route 6
Reactant of Route 6
methyl 2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.